

An In-depth Technical Guide to Ethyl 2-(2-bromophenyl)acetate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Ethyl 2-(2-bromophenyl)acetate**

Cat. No.: **B1304089**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Ethyl 2-(2-bromophenyl)acetate** (CAS No. 2178-24-7), a key chemical intermediate. The document details its physicochemical properties, a detailed experimental protocol for its synthesis, its anticipated reactivity, and essential safety information.

Core Properties and Data

Ethyl 2-(2-bromophenyl)acetate is an aromatic ester characterized by a bromo-substituted phenyl ring attached to an ethyl acetate moiety at the ortho position. This structure makes it a valuable building block in organic synthesis, particularly for introducing the 2-bromophenylacetyl group in the development of more complex molecules, including pharmaceutical agents. Its physical state can be a colorless to yellow liquid or a low-melting solid.[1]

Physicochemical and Identification Data

A summary of the key quantitative data for **Ethyl 2-(2-bromophenyl)acetate** is presented below for easy reference.

Property	Value	Source(s)
CAS Number	2178-24-7	[2]
Molecular Formula	C ₁₀ H ₁₁ BrO ₂	[2]
Molecular Weight	243.1 g/mol	[2]
IUPAC Name	ethyl 2-(2-bromophenyl)acetate	[2]
Physical Form	Colorless or White to Yellow Solid or Liquid	[1]
Melting Point	35°C to 38°C	[2]
Boiling Point	280.9°C at 760 mmHg	[3] [4]
<p>Note: A boiling point of 89.0°C is also reported, likely at reduced pressure.</p>		
Density	1.389 g/cm ³	[3]
Flash Point	110°C - 123.7°C	[3] [4]
Solubility	Data not available; expected to be soluble in common organic solvents like ethanol, ethyl acetate, and dichloromethane, with low solubility in water.	
Refractive Index	Data not available.	

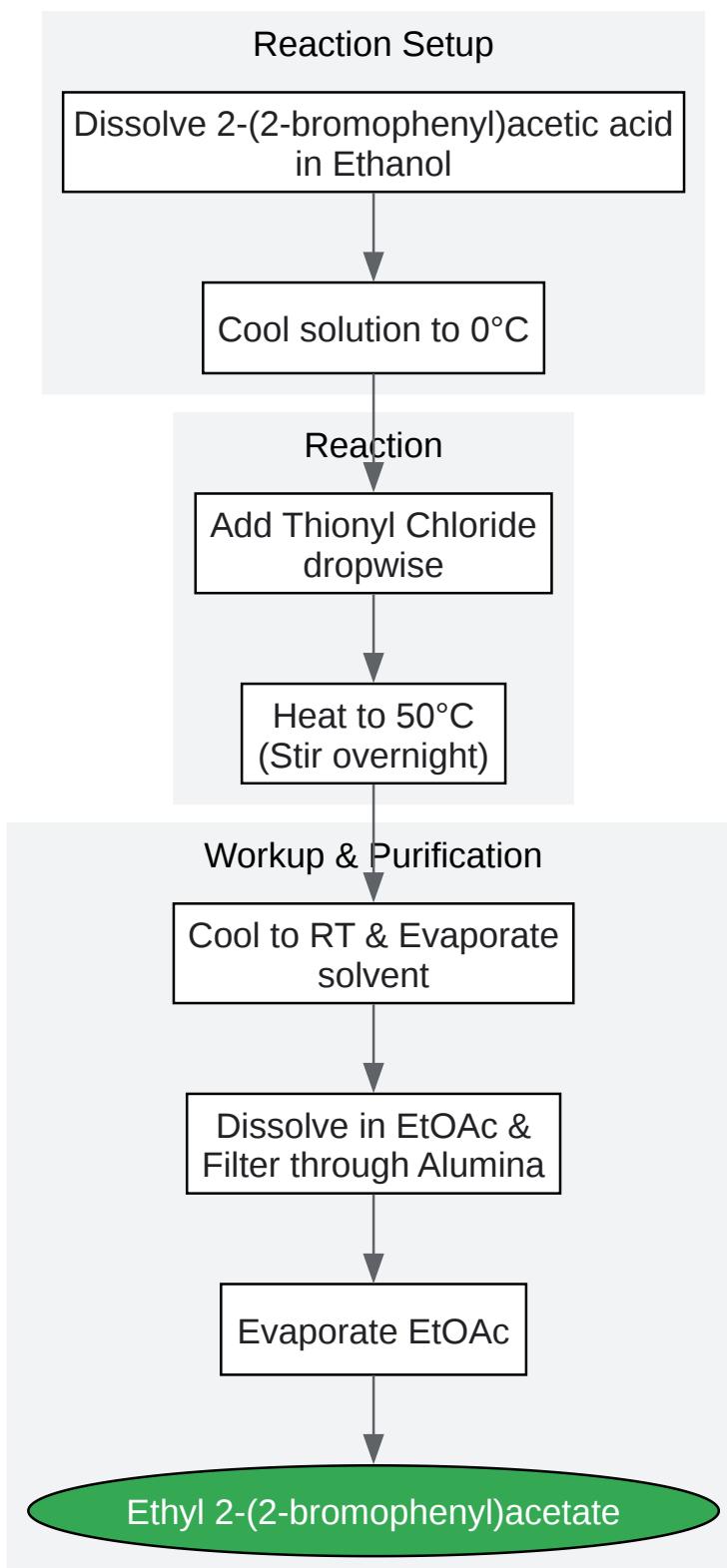
Synthesis of Ethyl 2-(2-bromophenyl)acetate

The most common method for synthesizing **Ethyl 2-(2-bromophenyl)acetate** is through the Fischer esterification of 2-(2-bromophenyl)acetic acid. A detailed protocol using thionyl chloride as a catalyst is provided below.

Experimental Protocol: Esterification of 2-(2-bromophenyl)acetic acid

This protocol describes the conversion of the parent carboxylic acid to its corresponding ethyl ester.

Materials:


- 2-(2-bromophenyl)acetic acid
- Absolute Ethanol (EtOH)
- Thionyl chloride (SOCl₂)
- Ethyl acetate (EtOAc)
- Basic alumina
- Standard laboratory glassware
- Magnetic stirrer and heating mantle
- Rotary evaporator

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(2-bromophenyl)acetic acid (e.g., 3.0 g, 13.8 mmol) in absolute ethanol (10 mL).[\[5\]](#)
- Cooling: Cool the solution to 0°C using an ice bath.[\[5\]](#)
- Reagent Addition: While stirring, slowly add thionyl chloride (e.g., 1.6 mL, 22 mmol) dropwise to the cooled solution.[\[5\]](#)
- Reaction: After the addition is complete, remove the ice bath and gradually heat the reaction mixture to 50°C. Maintain this temperature and allow the reaction to proceed overnight with continuous stirring.[\[5\]](#)

- **Workup & Solvent Removal:** Once the reaction is complete (as monitored by TLC), cool the mixture to room temperature. Remove the excess ethanol and thionyl chloride under reduced pressure using a rotary evaporator.[5]
- **Purification:** Dissolve the resulting residue in ethyl acetate. Pass the solution through a short column of basic alumina (approx. 6 g) to remove acidic impurities.[5]
- **Final Product:** Collect the filtrate and evaporate the ethyl acetate under reduced pressure to yield the final product, **Ethyl 2-(2-bromophenyl)acetate**. An expected yield is approximately 89% (e.g., 3.5 g).[5]

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **Ethyl 2-(2-bromophenyl)acetate**.

Spectroscopic Characterization

While experimental spectroscopic data for **Ethyl 2-(2-bromophenyl)acetate** is not widely available in public databases, the following provides predicted NMR data based on its chemical structure and standard chemical shift principles.

- ¹H NMR (Predicted):
 - ~ 7.6 ppm (d, 1H): Aromatic proton ortho to the bromine atom.
 - ~ 7.1-7.4 ppm (m, 3H): Remaining three aromatic protons.
 - ~ 4.1 ppm (q, 2H): Methylene protons (-O-CH₂-) of the ethyl group.
 - ~ 3.8 ppm (s, 2H): Methylene protons (-CH₂-Ar) of the acetate group.
 - ~ 1.2 ppm (t, 3H): Methyl protons (-CH₃) of the ethyl group.
- ¹³C NMR (Predicted):
 - ~ 170 ppm: Carbonyl carbon of the ester (C=O).
 - ~ 134 ppm: Aromatic carbon attached to the acetate group (C-CH₂).
 - ~ 133 ppm: Aromatic carbon attached to bromine (C-Br).
 - ~ 127-132 ppm: Remaining four aromatic carbons (CH).
 - ~ 61 ppm: Methylene carbon of the ethyl group (-O-CH₂-).
 - ~ 40 ppm: Methylene carbon of the acetate group (-CH₂-Ar).
 - ~ 14 ppm: Methyl carbon of the ethyl group (-CH₃).
- Infrared (IR) Spectroscopy: An IR spectrum is available on PubChem and SpectraBase.[\[6\]](#)[\[7\]](#)
Key absorptions are expected around:
 - ~ 1735 cm⁻¹: Strong C=O stretch of the ester.

- ~ 3000-2850 cm⁻¹: C-H stretches of the alkyl groups.
- ~ 1600, 1470 cm⁻¹: C=C stretches of the aromatic ring.
- ~ 1200 cm⁻¹: C-O stretch of the ester.

Reactivity and Applications

Ethyl 2-(2-bromophenyl)acetate is a bifunctional molecule with several reactive sites, making it a versatile intermediate.

- Ester Group: The ethyl ester can undergo hydrolysis under acidic or basic conditions to yield the parent 2-(2-bromophenyl)acetic acid. It can also be converted to amides via aminolysis or undergo transesterification.
- Methylene Group: The α -protons on the methylene group adjacent to the carbonyl are acidic and can be deprotonated with a suitable base to form an enolate, allowing for alkylation or condensation reactions.
- Aryl Bromide: The bromine atom on the phenyl ring is a key functional handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. This allows for the elaboration of the aromatic core, making it highly valuable in medicinal chemistry for building diverse molecular scaffolds.

Safety and Handling

Ethyl 2-(2-bromophenyl)acetate is classified as a hazardous substance and should be handled with appropriate precautions in a well-ventilated fume hood.

- GHS Hazard Statements: H314 (Causes severe skin burns and eye damage), H315 (Causes skin irritation), H318 (Causes serious eye damage), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[\[2\]](#)[\[6\]](#)[\[8\]](#)
- Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.

- Handling: Avoid contact with skin, eyes, and clothing. Do not inhale vapors or dust. Keep away from incompatible materials such as strong oxidizing agents.
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl- α -bromophenyl acetate [webbook.nist.gov]
- 2. chemscene.com [chemscene.com]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. Ethyl 2-bromophenylacetate, 98% | Fisher Scientific [fishersci.ca]
- 7. spectrabase.com [spectrabase.com]
- 8. Ethyl (2-bromophenyl)acetate | 2178-24-7 [sigmaaldrich.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Ethyl 2-(2-bromophenyl)acetate]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1304089#ethyl-2-2-bromophenyl-acetate-cas-number-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com